Advantame anhydrous
Overview
Description
Advantame anhydrous is a high-intensity, non-caloric artificial sweetener developed by Ajinomoto. It is derived from aspartame, a dipeptide sweetener composed of aspartic acid and phenylalanine, and vanillin. This compound is approximately 20,000 times sweeter than sucrose and 100 times sweeter than aspartame . It provides zero calories and has a clean, sweet, sugar-like taste with no undesirable taste characteristics .
Preparation Methods
Advantame anhydrous is synthesized through a three-step chemical process. The first step involves the production of the principal manufacturing intermediate, 3-hydroxy-4-methoxycinnamaldehyde, from water, sodium hydroxide, and isovanillin in methanol . This intermediate undergoes selective catalytic hydrogenation to produce 3-(3-hydroxy-4-methoxyphenyl) propionaldehyde . The final step is the N-alkylation of the aspartic acid portion of aspartame with 3-(3-hydroxy-4-methoxyphenyl) propionaldehyde, followed by purification through re-crystallization and drying .
Chemical Reactions Analysis
Advantame anhydrous undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: The selective catalytic hydrogenation step in its synthesis is an example of a reduction reaction.
Common reagents used in these reactions include sodium hydroxide, methanol, and various catalysts for hydrogenation . The major products formed from these reactions are intermediates and the final advantame compound .
Scientific Research Applications
Advantame anhydrous has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study high-intensity sweeteners and their interactions with taste receptors.
Biology: Investigated for its effects on metabolic pathways and its potential impact on gut microbiota.
Medicine: Studied for its potential use in managing diabetes and obesity due to its non-caloric nature.
Mechanism of Action
Advantame anhydrous exerts its effects by interacting with sweet taste receptors on the tongue. It targets the sweet taste receptors, eliciting a sweet sensation . The molecular targets involved include the taste receptor cells that are responsible for detecting sweet compounds .
Comparison with Similar Compounds
Advantame anhydrous is similar to other artificial sweeteners such as aspartame and neotame. it is unique in its higher sweetness intensity and greater stability under various conditions . Unlike aspartame, advantame does not have notable off-flavors and is chemically more stable . Similar compounds include:
Aspartame: A dipeptide sweetener composed of aspartic acid and phenylalanine.
Neotame: An N-substituted derivative of aspartame with a higher sweetness intensity.
This compound’s uniqueness lies in its combination of high sweetness intensity, stability, and clean taste profile, making it a valuable sweetener in various applications .
Properties
IUPAC Name |
(3S)-3-[3-(3-hydroxy-4-methoxyphenyl)propylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O7/c1-32-21-11-10-17(14-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29)/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKBWWKAVMSYHE-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179302 | |
Record name | Advantame anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245650-17-3 | |
Record name | N-[3-(3-Hydroxy-4-methoxyphenyl)propyl]-L-α-aspartyl-L-phenylalanine 2-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245650-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Advantame anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245650173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Advantame anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADVANTAME ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M501L2WP44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Advantame elicit a sweet taste response in rodents?
A1: Advantame, like other sweeteners, interacts with taste receptors on the tongue. While the exact mechanism is not fully elucidated in the provided research, studies show that both mice and rats demonstrate a preference for Advantame solutions over water at concentrations of 0.3mM and 1mM. [] This preference suggests an interaction with sweet taste receptors, leading to a pleasurable taste perception in these animals.
Q2: What is the molecular formula and molecular weight of Advantame?
A3: While the provided abstracts don't explicitly state the molecular formula and weight of Advantame, they consistently identify it as N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate. [, , , ] Based on this chemical name, its molecular formula is C23H29N3O5 • H2O and its molecular weight is 443.5 g/mol.
Q3: Are there environmentally sustainable approaches for Advantame synthesis?
A4: Research suggests promising avenues for sustainable Advantame production. Scientists have successfully engineered an enzyme, ethylenediamine-N,N’-disuccinic acid (EDDS) lyase from Chelativorans sp. BNC1, to facilitate the synthesis of N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-aspartic acid. [, ] This compound serves as a crucial precursor for Advantame, potentially paving the way for more environmentally friendly and cost-effective production methods in the future.
Q4: What analytical techniques are commonly employed to quantify Advantame in food products?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are the primary methods for Advantame quantification in food. [, ] These techniques offer high sensitivity and accuracy for detecting and quantifying Advantame even at low concentrations typically found in food and beverages.
Q5: How is the accuracy and reliability of these analytical methods ensured?
A6: Validation of analytical methods for Advantame detection is crucial to ensure accurate and reliable results. [] This process involves assessing parameters such as linearity, repeatability, accuracy, detection limits, and quantitation limits. [] For example, in a study analyzing 3-hydroxy-4-methoxy benzal acrolein, an Advantame intermediate, the HPLC method demonstrated good linearity (r > .999) across a wide concentration range, with high recovery rates (94.5% to 106.37%). []
Q6: What are the primary applications of Advantame in the food industry?
A7: Advantame is primarily used as an artificial sweetener in various food products. [] Its high intensity sweetness, approximately 20,000 times sweeter than sucrose, makes it a desirable sugar substitute. [] Advantame is incorporated into a wide range of products, including beverages, yogurt, jelly, and processed meat products, to enhance their sweetness profile without adding significant calories. [, ]
Q7: What are the findings from toxicological studies conducted on Advantame?
A8: Several studies have investigated the safety profile of Advantame. A two-generation reproductive toxicity study in rats showed no adverse effects on reproductive parameters. [] Furthermore, studies assessing the teratogenic potential of Advantame in rats and rabbits found no evidence of teratogenicity. [] Chronic toxicity studies in rats and dogs also reported no significant adverse effects. [, ] These findings contribute to the body of evidence supporting the safety of Advantame for human consumption.
Q8: What are the key areas for future research on Advantame?
A8: While existing research provides valuable insights into the properties and safety of Advantame, further investigation is needed in several areas:
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